molecular formula C10H12O3 B2540640 methyl 4-[(1R)-1-hydroxyethyl]benzoate CAS No. 129446-47-5

methyl 4-[(1R)-1-hydroxyethyl]benzoate

Cat. No.: B2540640
CAS No.: 129446-47-5
M. Wt: 180.203
InChI Key: KAXLTAULVFFCNL-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(1R)-1-hydroxyethyl]benzoate is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . It is a benzoate ester derivative, characterized by the presence of a hydroxyethyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(1R)-1-hydroxyethyl]benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-[(1R)-1-hydroxyethyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1R)-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(1R)-1-hydroxyethyl]benzoate is utilized in various scientific research fields, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a potential intermediate in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(1R)-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(1R)-1-hydroxyethyl]benzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-[(1R)-1-hydroxyethyl]benzoate, a compound with the molecular formula C10H12O3C_{10}H_{12}O_{3} and a molecular weight of approximately 180.20 g/mol, has garnered attention in scientific research for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant studies that highlight its biological significance.

The compound is characterized by a benzoate structure with a hydroxyl group attached to the ethyl side chain. It appears as a clear, colorless to yellow viscous liquid with a density of 1.137g/cm31.137\,g/cm^3 and a boiling point ranging from 148 to 152 °C at 1 mmHg .

PropertyValue
CAS Number84851-56-9
Molecular FormulaC10H12O3C_{10}H_{12}O_{3}
Molecular Weight180.20 g/mol
Density1.137g/cm31.137\,g/cm^3
Boiling Point148-152 °C (1 mmHg)
Flash Point>93 °C

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyethyl group can form hydrogen bonds, influencing the compound's reactivity and binding affinity to various enzymes and receptors .

Potential Interactions:

  • Enzymatic Activity : The compound may act as a substrate or inhibitor in enzymatic pathways, modulating metabolic processes .
  • Cellular Signaling : Its structural characteristics enable it to influence signal transduction pathways, potentially affecting cellular responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest its efficacy against various microbial strains, making it a candidate for further exploration in antimicrobial drug development .
  • Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation, which is critical in treating chronic inflammatory diseases .

Study on Antimicrobial Activity

A study conducted by researchers explored the antimicrobial effects of this compound against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.

Investigation of Anti-inflammatory Effects

In another study focused on inflammatory models, this compound demonstrated a marked reduction in pro-inflammatory cytokines. This finding supports its role as a potential therapeutic agent for conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey Differences
Methyl 4-hydroxybenzoateLacks the hydroxyethyl group; different reactivity
Ethyl 4-[(1R)-1-hydroxyethyl]benzoateEthyl ester instead of methyl; altered pharmacokinetics
Methyl 4-[(1S)-1-hydroxyethyl]benzoateStereoisomer with different spatial arrangement

Properties

IUPAC Name

methyl 4-[(1R)-1-hydroxyethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXLTAULVFFCNL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.